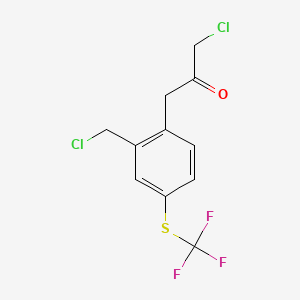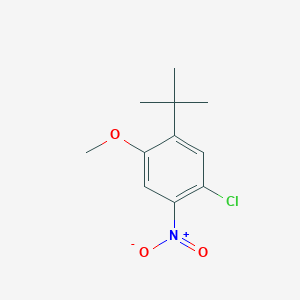
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, methoxy, and nitro groups
Preparation Methods
The synthesis of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-tert-butyl-2-methoxy-4-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and substituent effects on aromatic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The tert-butyl group provides steric hindrance, influencing the regioselectivity of the reactions .
Comparison with Similar Compounds
Similar compounds to 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene include:
1-Tert-butyl-2-methoxy-4-nitrobenzene: Lacks the chloro substituent, affecting its reactivity and applications.
1-Tert-butyl-5-chloro-2-methoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-Tert-butyl-5-chloro-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and reactivity.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
1-tert-butyl-5-chloro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3 |
InChI Key |
BAINLXHTGAYNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




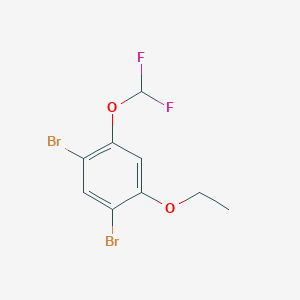
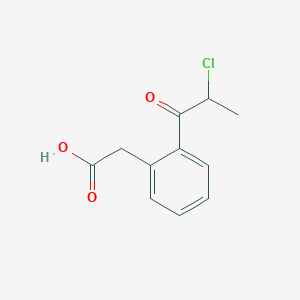
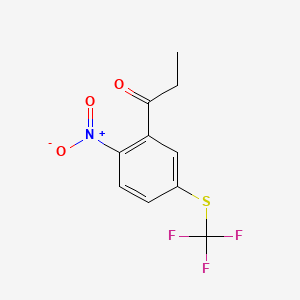
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
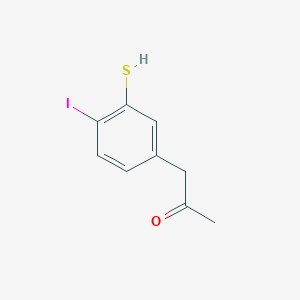
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)


